Cas no 885277-05-4 (2-Azepan-1-ylisonicotinic Acid)

2-Azepan-1-ylisonicotinic Acid 化学的及び物理的性質
名前と識別子
-
- 4-Pyridinecarboxylicacid, 2-(hexahydro-1H-azepin-1-yl)-
- 2-(1-Azepanyl)isonicotinic acid
- 2-(azepan-1-yl)pyridine-4-carboxylic acid
- 2-Azepan-1-yl-isonicotinic acid
- 2-AZEPAN-1-YL-ISONICOTINIC ACID HYDROCHLORIDE,
- 2-(Hexahydro-1H-azepin-1-yl)-4-pyridinecarboxylic acid (ACI)
- 2-(Azepan-1-yl)isonicotinic acid
- 2-Azepan-1-ylisonicotinic Acid
-
- MDL: MFCD04115216
- インチ: 1S/C12H16N2O2/c15-12(16)10-5-6-13-11(9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,15,16)
- InChIKey: UYWSWXXMUJAYFS-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(N2CCCCCC2)N=CC=1)O
計算された属性
- せいみつぶんしりょう: 220.12100
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
じっけんとくせい
- PSA: 53.43000
- LogP: 2.22520
2-Azepan-1-ylisonicotinic Acid セキュリティ情報
- 危険レベル:IRRITANT
2-Azepan-1-ylisonicotinic Acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Azepan-1-ylisonicotinic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0080-1g |
2-Azepan-1-yl-isonicotinic acid |
885277-05-4 | 97% | 1g |
¥8726.45 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0080-5g |
2-Azepan-1-yl-isonicotinic acid |
885277-05-4 | 97% | 5g |
¥34958.27 | 2025-01-21 | |
abcr | AB410819-5g |
2-Azepan-1-ylisonicotinic acid; . |
885277-05-4 | 5g |
€877.00 | 2025-02-20 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0080-500mg |
2-Azepan-1-yl-isonicotinic acid |
885277-05-4 | 97% | 500mg |
¥4800.42 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 78R0080-100mg |
2-Azepan-1-yl-isonicotinic acid |
885277-05-4 | 97% | 100mg |
¥1853.72 | 2025-01-21 | |
TRC | B408910-100mg |
2-Azepan-1-ylisonicotinic Acid |
885277-05-4 | 100mg |
$ 70.00 | 2022-06-07 | ||
TRC | B408910-50mg |
2-Azepan-1-ylisonicotinic Acid |
885277-05-4 | 50mg |
$ 50.00 | 2022-06-07 | ||
abcr | AB410819-5 g |
2-Azepan-1-ylisonicotinic acid |
885277-05-4 | 5 g |
€907.00 | 2023-07-19 | ||
Chemenu | CM285468-5g |
2-(Azepan-1-yl)isonicotinic acid |
885277-05-4 | 95% | 5g |
$711 | 2021-06-09 | |
Chemenu | CM285468-250mg |
2-(Azepan-1-yl)isonicotinic acid |
885277-05-4 | 95% | 250mg |
$*** | 2023-05-29 |
2-Azepan-1-ylisonicotinic Acid 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
2-Azepan-1-ylisonicotinic Acidに関する追加情報
Comprehensive Overview of 2-Azepan-1-ylisonicotinic Acid (CAS No. 885277-05-4): Properties, Applications, and Research Insights
2-Azepan-1-ylisonicotinic Acid (CAS No. 885277-05-4) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential biological activities. This compound, characterized by its azepane ring fused with an isonicotinic acid moiety, serves as a valuable intermediate in the synthesis of novel drug candidates. Researchers and industry professionals frequently search for terms like "2-Azepan-1-ylisonicotinic Acid synthesis", "CAS 885277-05-4 applications", and "pharmacological properties of azepane derivatives", reflecting its relevance in modern medicinal chemistry.
The molecular structure of 2-Azepan-1-ylisonicotinic Acid combines the rigidity of the pyridine ring with the flexibility of the azepane ring, making it a versatile scaffold for drug design. Recent studies highlight its potential as a building block for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, aligning with the growing demand for targeted therapies in oncology and neurology. Keywords such as "bioactive azepane compounds" and "isonicotinic acid derivatives in drug discovery" are increasingly popular in academic and industrial databases, underscoring the compound's interdisciplinary appeal.
From a synthetic perspective, CAS No. 885277-05-4 is often prepared via N-alkylation or microwave-assisted cyclization methods, which are topics of interest for chemists optimizing green chemistry protocols. The compound's solubility in polar organic solvents like DMSO and methanol facilitates its use in high-throughput screening assays. Environmental and regulatory considerations have also driven searches for "sustainable synthesis of 2-Azepan-1-ylisonicotinic Acid", reflecting broader trends in eco-friendly pharmaceutical manufacturing.
In drug development, 2-Azepan-1-ylisonicotinic Acid derivatives have shown promise in modulating enzyme activity and cell signaling pathways. Recent publications explore its role in designing allosteric inhibitors, a hot topic in precision medicine. The compound's logP and hydrogen-bonding capacity are frequently analyzed in QSAR studies, addressing common queries like "how to improve the bioavailability of azepane-based drugs". Such investigations align with the pharmaceutical industry's focus on ADME optimization and fragment-based drug design.
Analytical characterization of 885277-05-4 typically involves LC-MS, NMR spectroscopy, and X-ray crystallography, techniques widely discussed in peer-reviewed journals. The compound's stability under physiological conditions makes it a candidate for prodrug development, another trending area in search engine queries. Notably, patents referencing this compound often emphasize its utility in central nervous system (CNS) therapeutics, correlating with rising global interest in neurodegenerative disease research.
Market analyses indicate growing demand for 2-Azepan-1-ylisonicotinic Acid in contract research organizations (CROs) and academic labs, particularly for structure-activity relationship (SAR) studies. The compound's compatibility with parallel synthesis techniques addresses the need for rapid analog generation in hit-to-lead campaigns. Discussions about "scalable production methods for CAS 885277-05-4" frequently appear in industrial forums, highlighting its commercial viability.
Emerging applications in bioconjugation and proteolysis-targeting chimeras (PROTACs) further expand the utility of this compound. These cutting-edge technologies, often searched alongside "heterocyclic linkers in drug delivery", demonstrate how 2-Azepan-1-ylisonicotinic Acid bridges traditional medicinal chemistry with innovative therapeutic modalities. Its balanced lipophilicity and hydrogen bond acceptor/donor count make it particularly valuable in designing blood-brain barrier permeable agents.
Quality control protocols for CAS 885277-05-4 emphasize HPLC purity verification and residual solvent analysis, critical aspects for regulatory compliance. Recent advancements in continuous flow chemistry have enabled more efficient production of this compound, addressing common challenges in scale-up processes. The pharmaceutical industry's shift toward continuous manufacturing has increased visibility of related technical searches in professional networks.
In conclusion, 2-Azepan-1-ylisonicotinic Acid represents a multifaceted tool in modern drug discovery, with applications spanning from small molecule therapeutics to chemical biology probes. Its structural versatility continues to inspire novel research directions, as evidenced by increasing publications and patents referencing CAS 885277-05-4. As the scientific community prioritizes molecular diversity and targeted drug delivery, this compound is poised to remain a key player in innovative pharmaceutical development.
885277-05-4 (2-Azepan-1-ylisonicotinic Acid) 関連製品
- 98088-04-1(2-(Pyrrolidin-1-yl)pyridine-4-carboxylic Acid)
- 855154-32-4(2-(diethylamino)pyridine-4-carboxylic acid)
- 855153-75-2(4-Pyridinecarboxylicacid, 2-(1-piperidinyl)-)
- 77314-78-4(2-(Butylamino)isonicotinic acid)
- 1849255-16-8(3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride)
- 2098061-47-1(2-(2-(Tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid)
- 2321346-03-4((2E)-1-4-(thiolan-3-yl)-1,4-diazepan-1-yl-3-(thiophen-3-yl)prop-2-en-1-one)
- 1787917-33-2(3-fluoro-N-(3-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-oxopropyl)benzene-1-sulfonamide)
- 1249638-14-9(3-(methanesulfinylmethyl)aniline)
- 18997-55-2(Phenethyl Glucosiduronic Acid)
